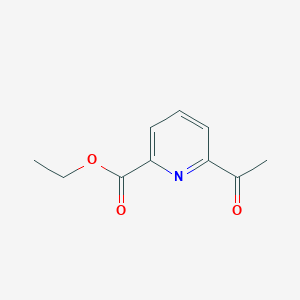

6-アセチルピリジン-2-カルボン酸エチル

概要

説明

Synthesis Analysis

Ethyl 6-acetylpyridine-2-carboxylate is synthesized from 2,6-dipiclinic acid, employing microwave irradiation under solvent-free conditions to produce mono(imino)pyridine and 6-acetylpyridine-2-carboxamide compounds through Schiff base condensation and amidation reactions, respectively (Su, Zhao, & Zhao, 2007).

Molecular Structure Analysis

The molecular structure of ethyl 6-acetylpyridine-2-carboxylate derivatives has been extensively studied, revealing their ability to form complex structures with potential catalytic activity, such as in the case of Co(II) complexes, which show significant ethylene oligomerization catalytic activity (Sun, Zhao, & Gao, 2007).

Chemical Reactions and Properties

Ethyl 6-acetylpyridine-2-carboxylate undergoes various chemical reactions, including Schiff base condensation and amidation, leading to the creation of pyridine carboxamides and tert-carboximides. These reactions demonstrate the compound's versatility and potential for the synthesis of novel organic molecules (Su, Zhao, Zhang, & Qin, 2009).

Physical Properties Analysis

The physical properties of ethyl 6-acetylpyridine-2-carboxylate derivatives, such as crystalline structure and thermal stability, have been characterized through various analytical techniques, including X-ray diffraction and thermogravimetric analysis. These studies provide insights into the compound's behavior and stability under different conditions (Sapnakumari, Narayana, Divya, Singh, Anthal, Gupta, & Kant, 2014).

Chemical Properties Analysis

The chemical properties of ethyl 6-acetylpyridine-2-carboxylate, including its reactivity with various nucleophiles and electrophiles, have been explored to synthesize a wide range of heterocyclic compounds. These studies highlight the compound's utility in organic synthesis, offering pathways to novel organic structures with potential applications (Ghaedi, Bardajee, Mirshokrayi, Mahdavi, Shafiee, & Akbarzadeh, 2015).

科学的研究の応用

モノ(イミノ)ピリジン化合物の合成

6-アセチルピリジン-2-カルボン酸エチルは、モノ(イミノ)ピリジン化合物の合成における前駆体として使用されてきた . これらの化合物は、一連の芳香族アミンと前駆体との間のシッフ塩基縮合によって生成される .

6-アセチルピリジン-2-カルボン酸アミド化合物の合成

6-アセチルピリジン-2-カルボン酸エチルの別の用途は、6-アセチルピリジン-2-カルボン酸アミド化合物の合成である . これらの化合物は、一連の脂肪族アミンと同一の前駆体との間のアミド化反応の生成物である .

マイクロ波促進反応

この化合物は、無溶媒条件下でマイクロ波促進反応で使用されてきた . この反応方法は、反応プロセスの効率と速度を高めることができるため有益である .

ライフサイエンスにおける研究開発

6-アセチルピリジン-2-カルボン酸エチルは、ライフサイエンスにおける研究開発にも使用されている . これは、研究目的でライフサイエンスにサービスを提供する専門の販売業者によって提供されている .

作用機序

The mechanism of action of Ethyl 6-acetylpyridine-2-carboxylate involves two reactions of distinctive types when they reacted with the aromatic amines as precursors, due to different functional groups on the 2-position of pyridine in the molecules: one was Schiff base condensation and the other was an amidation reaction .

Safety and Hazards

特性

IUPAC Name |

ethyl 6-acetylpyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-3-14-10(13)9-6-4-5-8(11-9)7(2)12/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COYXIUHSZNHMAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=N1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60468985 | |

| Record name | Ethyl 6-acetylpyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60468985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

114578-70-0 | |

| Record name | Ethyl 6-acetylpyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60468985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes Ethyl 6-acetylpyridine-2-carboxylate interesting for coordination chemistry?

A1: Ethyl 6-acetylpyridine-2-carboxylate possesses two nitrogen atoms and a carbonyl group capable of coordinating to metal centers. This makes it a valuable precursor for creating tridentate ligands. For example, reacting it with 2,6-diethylaniline produces a mono(imino)pyridine ligand. This ligand, when complexed with cobalt chloride, forms a complex where the ligand coordinates to cobalt through its [N, N, O] atoms, resulting in a distorted trigonal bipyramidal geometry around the cobalt center [].

Q2: What types of reactions can Ethyl 6-acetylpyridine-2-carboxylate undergo in organic synthesis?

A2: Ethyl 6-acetylpyridine-2-carboxylate exhibits interesting reactivity due to the presence of both an ester and a ketone group. It can participate in Schiff base condensation reactions with aromatic amines through its ketone group, yielding mono(imino)pyridine compounds []. Alternatively, it can undergo amidation reactions with aliphatic amines at the ester group, resulting in 6-acetylpyridine-2-carboxamide derivatives [].

Q3: The research mentions using microwave irradiation. What is its significance in these reactions?

A4: Microwave irradiation is utilized as a promoting factor in many of the reactions involving Ethyl 6-acetylpyridine-2-carboxylate. This technique offers advantages like shorter reaction times and, in some cases, the ability to perform reactions under solvent-free conditions, contributing to greener synthetic methodologies [, ].

Q4: What are the potential applications of the cobalt complex derived from Ethyl 6-acetylpyridine-2-carboxylate?

A5: The cobalt(II) complex synthesized using the mono(imino)pyridine ligand derived from Ethyl 6-acetylpyridine-2-carboxylate demonstrates catalytic activity in ethylene oligomerization reactions []. Specifically, when activated with methylaluminoxane (MAO), this complex exhibits significant activity, producing higher-order ethylene oligomers, which are valuable chemical intermediates.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

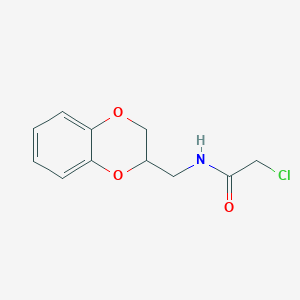

![8-[4-(2,3-Dihydro-1,4-benzodioxin-3-ylmethylamino)butyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B45761.png)

![Diethyl [(2-chloroethoxy)methyl]phosphonate](/img/structure/B45763.png)